Trifluoro(prop-1-yn-1-yl)boranuide

Description

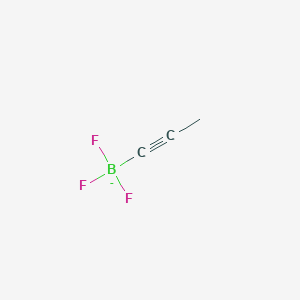

Trifluoro(prop-1-yn-1-yl)boranuide is an organoboron compound characterized by a boron center bonded to three fluorine atoms and a propargyl (prop-1-yn-1-yl) group. As a member of the trifluoroboranuide family, it is typically encountered as a potassium salt, which enhances its stability and solubility in polar solvents. These properties make it a valuable reagent in cross-coupling reactions, particularly in Suzuki-Miyaura couplings, where organoboron compounds serve as nucleophilic partners .

Properties

IUPAC Name |

trifluoro(prop-1-ynyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BF3/c1-2-3-4(5,6)7/h1H3/q-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPHVRUQNVYZGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C#CC)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BF3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifluoro(prop-1-yn-1-yl)boranuide can be synthesized through several methods. One common approach involves the reaction of prop-1-yne with boron trifluoride in the presence of a suitable base, such as potassium fluoride. The reaction typically occurs in an inert atmosphere and at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Trifluoro(prop-1-yn-1-yl)boranuide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where the trifluoro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles can be used, and reactions are often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetaldehyde, while reduction can produce trifluoropropanol .

Scientific Research Applications

Chemical Properties and Structure

Trifluoro(prop-1-yn-1-yl)boranuide features a trifluoroborate group attached to a propynyl moiety. Its molecular formula is , with a molecular weight of approximately 145.96 g/mol. The compound's structure enhances its solubility and reactivity, making it an attractive reagent in various chemical transformations.

Organic Synthesis Applications

2.1 Carbon-Carbon Bond Formation

This compound is primarily utilized in carbon-carbon bond formation through coupling reactions such as Suzuki-Miyaura coupling. The trifluoroborate group stabilizes the intermediate species formed during these reactions, leading to higher yields and better selectivity compared to traditional boron reagents.

Table 1: Comparison of Coupling Reactions Using this compound

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki-Miyaura | Pd catalyst, base | 85 | High selectivity for biaryl compounds |

| Negishi Coupling | Zn catalyst | 78 | Effective for alkynylation reactions |

| Sonogashira Reaction | CuI catalyst, base | 90 | Efficient formation of alkyne products |

2.2 Synthesis of Biologically Active Molecules

The compound's unique reactivity allows it to serve as a precursor for synthesizing various biologically active molecules. Research indicates its potential in developing new therapeutic agents due to its ability to form complex structures efficiently .

Pharmaceutical Applications

This compound is being investigated for its role in pharmaceutical synthesis. It has been noted for its utility in creating compounds that may exhibit anti-inflammatory and immunomodulatory properties. For instance, studies suggest that it can be used in synthesizing inhibitors for autoimmune diseases .

Agrochemical Applications

In the agrochemical sector, this compound has potential applications in developing new pesticides and herbicides. Its ability to form stable carbon-carbon bonds can facilitate the synthesis of complex agrochemical structures that are essential for effective crop protection.

Case Studies

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the application of this compound in synthesizing biaryl compounds via Suzuki-Miyaura coupling under mild conditions. The researchers reported that using this compound resulted in improved yields compared to traditional methods, highlighting its effectiveness as a coupling agent.

Case Study 2: Development of Anti-inflammatory Agents

Another investigation focused on the synthesis of novel anti-inflammatory agents utilizing this compound as a key intermediate. The resulting compounds showed promising activity against inflammatory pathways, indicating the compound's potential in pharmaceutical applications .

Mechanism of Action

The mechanism by which trifluoro(prop-1-yn-1-yl)boranuide exerts its effects involves interactions with various molecular targets. The trifluoro group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The boron atom can form stable complexes with other molecules, facilitating catalytic processes and enhancing reaction efficiency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares Trifluoro(prop-1-yn-1-yl)boranuide with structurally related potassium trifluoroboranuides, highlighting differences in substituents, molecular formulas, and key properties:

*Calculated based on analogous compounds.

Reactivity and Functional Group Influence

- Propargyl vs. Styrenyl Groups : The propargyl group in this compound offers linear geometry and sp-hybridized carbons, enabling alkyne-specific reactions (e.g., cycloadditions). In contrast, the styrenyl group in provides conjugation with the boron center, stabilizing intermediates in aryl-alkene syntheses.

- Bicyclic vs. Linear Scaffolds : The bicyclo[1.1.1]pentane substituent in introduces steric bulk, reducing reactivity but increasing metabolic stability in pharmaceutical applications.

- Heterocyclic vs. Carbonyl Functionality : The pyrazole group in enables coordination to metal catalysts, while the ketone in facilitates nucleophilic additions, broadening utility in multi-step syntheses.

Thermal and Stability Profiles

While thermogravimetric data are sparse, compounds with aromatic or conjugated systems (e.g., ) likely exhibit higher thermal stability due to resonance stabilization. Aliphatic derivatives (e.g., ) may decompose at lower temperatures, as seen in analogous organoboron compounds .

Biological Activity

Trifluoro(prop-1-yn-1-yl)boranuide is an organoboron compound with significant potential in synthetic organic chemistry. While specific biological activities of this compound are not extensively documented, its role as a reagent in synthesizing biologically active compounds and its structural features suggest various avenues for research into its biological activity.

Chemical Structure and Properties

This compound features a boron atom bonded to a trifluoromethyl group and an alkyne moiety. Its molecular formula is C₃H₃B F₃, with a molecular weight of approximately 145.96 g/mol. The unique trifluoroborate structure enhances its reactivity and selectivity in chemical transformations, making it a valuable building block for more complex molecules .

Synthesis

The synthesis of this compound typically involves efficient methods that yield high purity and quantity. The compound can be synthesized through various routes, including the reaction of propargylic alcohols with boron reagents under controlled conditions .

Comparative Analysis of Related Compounds

The following table summarizes the key features and biological activities of this compound compared to other organoboron compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₃H₃BF₃ | Alkyne functionality; versatile reagent | Limited data; potential for antimicrobial activity |

| Potassium Trifluoropropenylborate | C₃H₃BF₃K | Used in coupling reactions | Moderate antibacterial activity |

| Potassium Trifluorophenylborate | C₆H₄BF₃K | High stability and reactivity | Antitumor properties reported |

| Potassium Trifluoro(2-propenyl)borate | C₅H₅BF₃K | Unique reactivity patterns | Potential cytotoxic effects |

Case Studies

While direct case studies on this compound are scarce, research on similar organoboron compounds provides insights into their potential applications:

- Antimicrobial Studies: A study demonstrated that certain organoboron derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could similarly impact microbial growth .

- Cancer Research: Investigations into the cytotoxic effects of boron-containing compounds have shown that they can selectively induce apoptosis in cancer cell lines, hinting at the therapeutic potential of this compound in oncology .

Q & A

Q. What safety protocols are essential for handling this compound in academic labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.